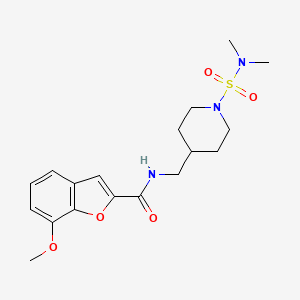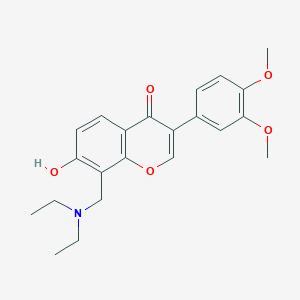
8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This step involves the condensation of a suitable phenol with an appropriate aldehyde under acidic or basic conditions to form the chromenone core.
Introduction of the diethylamino group: The diethylamino group is introduced through a Mannich reaction, where the chromenone core is reacted with diethylamine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory effects, making it a subject of study in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is being investigated for use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, dyes, and as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one can be compared with other flavonoids such as quercetin, kaempferol, and luteolin:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin is widely studied for its health benefits.
Kaempferol: This flavonoid exhibits anticancer and cardioprotective effects.
Luteolin: Luteolin is known for its neuroprotective and anti-inflammatory activities.
属性
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)12-16-18(24)9-8-15-21(25)17(13-28-22(15)16)14-7-10-19(26-3)20(11-14)27-4/h7-11,13,24H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBMTBXSWCQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2610240.png)
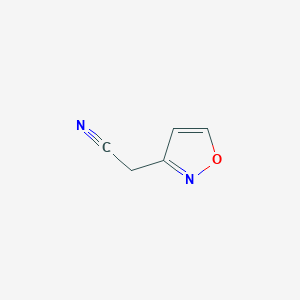
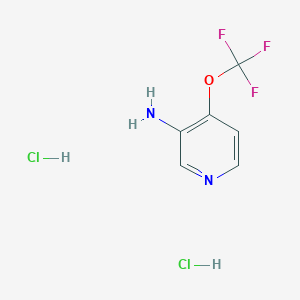


![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)
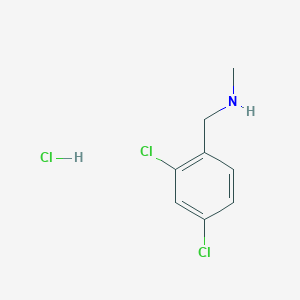
![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
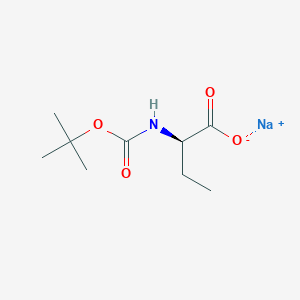
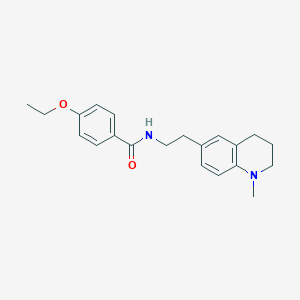
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)
